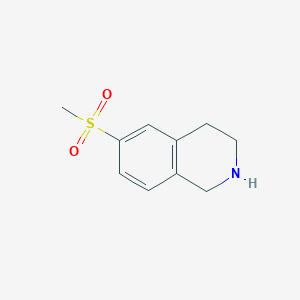
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders . The compound’s unique structure and properties make it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline typically involves multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles . Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation . Multicomponent reactions (MCRs) are favored in industrial settings due to their efficiency, selectivity, and yield .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ and TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding reduced forms of the compound.
科学研究应用
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective effects and its role in neurodegenerative disorders.
Medicine: Investigated for its antimicrobial and antineuroinflammatory properties.
Industry: Utilized in the development of novel chiral scaffolds for asymmetric catalysis.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity.
Uniqueness
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is unique due to its methylsulfonyl group, which imparts distinct chemical and biological properties. This modification enhances its potential for various applications, particularly in medicinal chemistry and industrial synthesis .
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
6-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 |
InChI 键 |
JBFXSHFEIFCSCG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(CNCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)












